molecular formula C20H18ClN3O B3413461 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 946232-46-8

1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B3413461
CAS RN: 946232-46-8
M. Wt: 351.8 g/mol
InChI Key: ZAYFXPDCQZRRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as CPI or CP 47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant, such as tetrahydrocannabinol (THC). CPI is one of the most widely studied synthetic cannabinoids due to its potent effects on the endocannabinoid system.

Mechanism of Action

1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and appetite.
Biochemical and physiological effects:
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in laboratory experiments is its potent effects on the endocannabinoid system, which can provide valuable insights into the role of this system in various physiological processes. However, one limitation of using 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are a variety of future directions for research on 1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different chemical structures and potentially different effects on the endocannabinoid system. Another area of interest is the development of new methods for studying the effects of synthetic cannabinoids in laboratory experiments, such as the use of genetically modified animal models. Additionally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and other neurological disorders.

Scientific Research Applications

1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have potent effects on the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes such as pain, mood, and appetite.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYFXPDCQZRRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 3
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 4
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 5
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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